5-Fluoro-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide
Overview
Description
5-Fluoro-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide is a chemical compound . It is a pharmaceutical compound with promise as a potential drug candidate in various fields.
Molecular Structure Analysis
The InChI code for 5-Fluoro-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide is1S/C7H6FNO2S/c8-6-1-2-7-5 (3-6)4-9-12 (7,10)11/h1-3,9H,4H2
. This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.
Scientific Research Applications
1. Cycloaddition Reactions and Regioselectivity
Research by Ryan, Francis, and Savage (2013) demonstrated the use of 2,3-dihydrobenzo[d]isothiazole 1,1-dioxides in [3+2] cycloaddition reactions with benzonitrile oxide. This process yields 5-spiro isoxazoline adducts with complete regioselectivity, influenced by atropisomerism around the N-aryl bond, which induces facial selectivity in these reactions (Ryan, Francis & Savage, 2013).
2. Transformation into Derivatives
Ashby, Griffiths, and Paton (1978) explored the reaction of 3-(2-hydroxyethylamino) benzo[d]isothiazole 1,1-dioxide with thionyl chloride, which resulted in a mixture of chloroethyl derivatives and rearranged saccharin derivatives. This study highlighted the chemical versatility of the compound, capable of undergoing multiple interconversions and transformations (Ashby, Griffiths & Paton, 1978).
3. Synthesis of Benzosultams
A method for synthesizing diverse 3-sulfonated-2,3-dihydrobenzo[d]isothiazole 1,1-dioxides was presented by Zhou, Xia, and Wu (2017). This involved a three-component reaction, showcasing the compound's role in the efficient generation of sulfonated benzosultams (Zhou, Xia & Wu, 2017).
4. Generation via Trifluoromethylation
Xiang, Kuang, and Wu (2016) discussed a transformation under visible light irradiation, where 2-ethynylbenzenesulfonamides react with a reagent in the presence of a photocatalyst to form benzosultams. This highlights the compound's applicability in photo-initiated trifluoromethylation processes (Xiang, Kuang & Wu, 2016).
5. In Vitro Biological Properties
Research into the synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles by Hutchinson et al. (2001) revealed their potent cytotoxicity in vitro against certain human breast cell lines, showcasing the potential biological applications of the compound (Hutchinson et al., 2001).
6. Synthesis of Novel Cyclooxygenase Inhibitors
Palet al. (2005) achieved the first synthesis of novel 1,1-dioxo-2,3-dihydrobenzo[d]isothiazolyl substituted 1,5-diarylpyrazoles. This process involved oxidative cyclization followed by treatment with hydrazine and 1,3-dicarbonyl compounds, resulting in potential biological interest compounds (Pal et al., 2005).
7. Antitumor Efficiency
Stojković et al. (2006) studied the antitumor activity of novel fluoro-substituted 6-amino-2-phenylbenzothiazole hydrochloride salts, both in vitro and in vivo. This research highlighted the significant antitumor activity of these compounds against various cancer cell lines, demonstrating the therapeutic potential of derivatives of 5-Fluoro-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide (Stojković et al., 2006).
8. Synthesis of Benzothiazole Antitumor Molecules
Hutchinson et al. (2001) devised synthetic routes for mono- and difluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles. Their research showed the potent cytotoxicity of these fluorinated benzothiazoles in vitro, particularly against breast cancer cell lines, underscoring the potential for cancer treatment applications (Hutchinson et al., 2001).
properties
IUPAC Name |
5-fluoro-2,3-dihydro-1,2-benzothiazole 1,1-dioxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2S/c8-6-1-2-7-5(3-6)4-9-12(7,10)11/h1-3,9H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYJNSPJVSELQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)F)S(=O)(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60478125 | |
Record name | 5-Fluoro-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60478125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide | |
CAS RN |
845644-47-5 | |
Record name | 5-Fluoro-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60478125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.